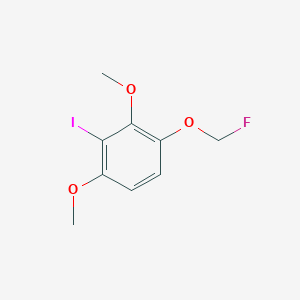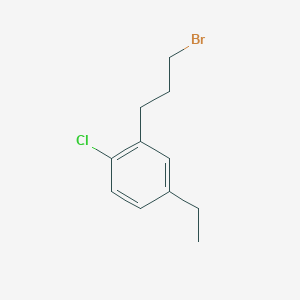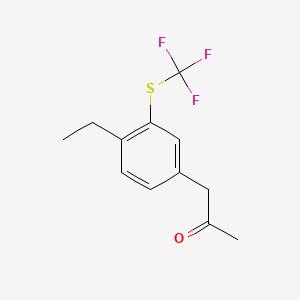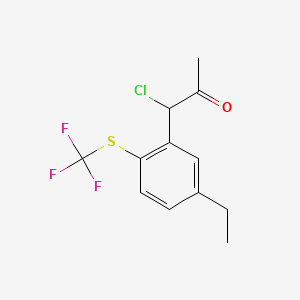![molecular formula C11H11F3N2O B14044025 (1-Ethyl-5-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B14044025.png)
(1-Ethyl-5-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Ethyl-5-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methanol is a chemical compound belonging to the class of benzimidazoles. Benzimidazoles are heterocyclic aromatic organic compounds that are widely used in various fields due to their diverse biological and chemical properties. The presence of the trifluoromethyl group and the benzimidazole core in this compound makes it particularly interesting for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethyl-5-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methanol typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Ethylation: The ethyl group can be introduced using ethyl halides in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to ensure consistent production.
化学反应分析
Types of Reactions
(1-Ethyl-5-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The benzimidazole core can be reduced under hydrogenation conditions to yield the corresponding dihydrobenzimidazole.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although these reactions are less common due to the electron-withdrawing nature of the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Dihydrobenzimidazoles.
Substitution: Various substituted benzimidazoles depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, (1-Ethyl-5-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of trifluoromethylated benzimidazoles on biological systems. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine
In medicine, benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound may be investigated for similar therapeutic applications.
Industry
In the industrial sector, this compound can be used in the development of new materials, agrochemicals, and dyes. Its stability and reactivity make it suitable for various applications.
作用机制
The mechanism of action of (1-Ethyl-5-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, making it a potent bioactive molecule.
相似化合物的比较
Similar Compounds
(1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol: Similar structure but with a methyl group instead of an ethyl group.
(1-(2,2,2-Trifluoroethyl)-1H-imidazol-2-yl)methanol: Similar structure but with a trifluoroethyl group.
(1-Ethyl-1H-imidazol-2-yl)methanol: Lacks the trifluoromethyl group.
Uniqueness
The presence of both the ethyl and trifluoromethyl groups in (1-Ethyl-5-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methanol makes it unique. The trifluoromethyl group enhances its lipophilicity and metabolic stability, while the ethyl group can influence its reactivity and binding properties.
This compound’s unique combination of functional groups and its versatile reactivity make it a valuable molecule for research and industrial applications.
属性
分子式 |
C11H11F3N2O |
|---|---|
分子量 |
244.21 g/mol |
IUPAC 名称 |
[1-ethyl-5-(trifluoromethyl)benzimidazol-2-yl]methanol |
InChI |
InChI=1S/C11H11F3N2O/c1-2-16-9-4-3-7(11(12,13)14)5-8(9)15-10(16)6-17/h3-5,17H,2,6H2,1H3 |
InChI 键 |
UVQHJQBAZAPZLT-UHFFFAOYSA-N |
规范 SMILES |
CCN1C2=C(C=C(C=C2)C(F)(F)F)N=C1CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Ethyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate HCl](/img/structure/B14043991.png)
![1-Oxa-8-Azaspiro[4.5]Dec-2-Ylmethanol Hydrochloride](/img/structure/B14043994.png)







